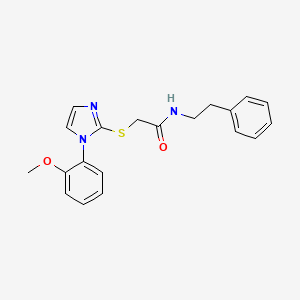

2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide

説明

This compound features a central imidazole ring substituted at the 1-position with a 2-methoxyphenyl group and at the 2-position with a thioether-linked acetamide moiety. The 2-methoxy group on the phenyl ring may influence electronic properties and solubility, while the phenethyl chain could contribute to binding affinity in biological systems .

特性

IUPAC Name |

2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-25-18-10-6-5-9-17(18)23-14-13-22-20(23)26-15-19(24)21-12-11-16-7-3-2-4-8-16/h2-10,13-14H,11-12,15H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRYUVHEGZVBIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=CN=C2SCC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde or ketone. For instance, 2-methoxybenzaldehyde can be used to introduce the 2-methoxyphenyl group.

Thioether Formation: The imidazole derivative is then reacted with a thiol compound, such as thiophenol, under basic conditions to form the thioether linkage.

Acetamide Formation: The final step involves the acylation of the thioether-imidazole intermediate with phenethylamine and acetic anhydride to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole ring and other functional groups can be reduced under specific conditions, such as using sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted phenyl derivatives.

科学的研究の応用

Chemistry

- Building Block for Synthesis : The compound serves as a crucial building block in the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications that can lead to the development of new compounds with desired properties.

- Coordination Chemistry : It acts as a ligand in coordination chemistry, enabling the formation of metal complexes that can be used in catalysis and materials science.

- Reactivity Studies : The compound undergoes various chemical reactions, including oxidation and nucleophilic substitution, making it a subject of interest for studying reaction mechanisms.

Biology

Medicine

- Therapeutic Potential : The compound has been investigated for its potential therapeutic applications in treating various diseases due to its biological activity. Its unique structure may allow it to modulate biological processes effectively.

- Drug Development : As a scaffold for drug discovery, modifications of this compound could lead to the development of new pharmaceuticals targeting specific diseases or conditions .

Industrial Applications

- Material Science : The compound is utilized in the development of new materials due to its unique chemical properties, which can enhance material performance in various applications.

- Pharmaceutical Intermediates : It serves as an intermediate in the synthesis of pharmaceuticals, contributing to the production of drugs with improved efficacy and safety profiles.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Demonstrated potential inhibition of specific enzymes linked to metabolic disorders. |

| Study 2 | Antiviral Activity | Related compounds showed significant inhibitory effects against MERS-CoV, warranting further exploration of this compound's derivatives. |

| Study 3 | Material Development | Utilized as a precursor in synthesizing advanced materials with enhanced properties for industrial applications. |

作用機序

The mechanism by which 2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide exerts its effects would depend on its specific application. In a biological context, the imidazole ring could interact with enzymes or receptors, modulating their activity. The thioether linkage might also play a role in binding to metal ions or other molecular targets.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differences:

生物活性

2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide is a complex organic compound with potential biological activities attributed to its unique structural features, including an imidazole ring, a methoxyphenyl group, and a thioether linkage. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide is C18H20N2OS, with a molecular weight of approximately 314.43 g/mol. The compound's structure can be represented as follows:

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. The presence of the imidazole ring is crucial for interacting with biological targets such as enzymes and receptors involved in microbial metabolism. Preliminary studies suggest that 2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide may inhibit the growth of various pathogens, including bacteria and fungi.

Anticancer Activity

The potential anticancer properties of this compound are linked to its ability to modulate key signaling pathways involved in tumor growth and survival. Studies have shown that imidazole derivatives can act as inhibitors of certain kinases and other proteins implicated in cancer progression. This compound may induce apoptosis in cancer cells through mechanisms involving the disruption of cellular signaling pathways .

The biological activity of 2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide is believed to involve several mechanisms:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their catalytic activity.

- Receptor Modulation : The compound may bind to specific receptors, altering their activity and affecting downstream signaling pathways.

- Metal Ion Interaction : The thioether linkage might facilitate binding to metal ions or other molecular targets, enhancing the compound's biological effects .

Case Studies

Several studies have investigated the biological effects of similar imidazole derivatives:

- A study demonstrated that a related imidazole derivative exhibited potent antimicrobial activity against resistant bacterial strains, suggesting that structural modifications could enhance efficacy against various pathogens .

- Another research effort highlighted the anticancer potential of imidazole compounds in vitro, where they were shown to induce cell cycle arrest and apoptosis in multiple cancer cell lines .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。